molecular formula C12H15NO2 B13615194 4-Mesityloxazolidin-2-one

4-Mesityloxazolidin-2-one

Cat. No.: B13615194
M. Wt: 205.25 g/mol
InChI Key: LVXSGRRSWHKWMH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Mesityloxazolidin-2-one is a heterocyclic compound that belongs to the oxazolidinone class. These compounds are characterized by a five-membered ring containing both nitrogen and oxygen atoms. This compound is particularly notable for its applications in medicinal chemistry and organic synthesis due to its unique structural properties.

Chemical Reactions Analysis

Types of Reactions: 4-Mesityloxazolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen and oxygen atoms in the oxazolidinone ring, which can participate in various chemical transformations.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include hypervalent iodine compounds for cyclization reactions and triazabicyclodecene for the synthesis of hydroxymethyl derivatives . Reaction conditions often involve the use of organic solvents and controlled temperatures to ensure high yields and selectivity.

Major Products: The major products formed from the reactions of this compound include various substituted oxazolidinones, which can be further utilized in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

4-Mesityloxazolidin-2-one has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In medicinal chemistry, it serves as a key intermediate in the synthesis of antibacterial agents such as linezolid and tedizolid . These agents are effective against multidrug-resistant Gram-positive bacteria and are used to treat various infections.

In organic synthesis, this compound is used as a chiral auxiliary in stereoselective transformations, facilitating the synthesis of enantiomerically pure compounds . Its unique structural properties make it a valuable tool for researchers working on the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 4-Mesityloxazolidin-2-one is primarily related to its role as a chiral auxiliary and its ability to participate in various chemical reactions. In the context of its antibacterial activity, oxazolidinones like this compound inhibit bacterial protein synthesis by binding to the peptidyl transferase center of the bacterial ribosome . This prevents the formation of the initiation complex, thereby inhibiting bacterial growth and proliferation.

Biological Activity

4-Mesityloxazolidin-2-one is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, synthesis methods, and relevant case studies.

Overview of Oxazolidinones

Oxazolidinones constitute a class of synthetic antibiotics that have gained attention for their effectiveness against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The biological activity of oxazolidinones is primarily attributed to their ability to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit, thus preventing the formation of the functional ribosome complex necessary for protein translation .

Biological Activity

Antimicrobial Properties:
this compound has shown significant antibacterial activity against various strains of bacteria. Studies indicate that it exhibits minimal inhibitory concentrations (MICs) below 2.0 μg/mL against MRSA and other resistant strains . The compound's effectiveness is comparable to existing antibiotics, making it a candidate for further development in treating resistant infections.

Mechanism of Action:
The mechanism by which this compound exerts its antibacterial effects involves interference with the bacterial ribosome. Specifically, it binds to the peptidyl transferase center of the 50S subunit, inhibiting protein synthesis and ultimately leading to bacterial cell death .

Synthesis Methods

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis, which significantly improves yield and reduces reaction times compared to conventional methods. This technique allows for efficient production while maintaining the compound's chiral properties essential for its biological activity .

Case Study: Antibacterial Activity Against MRSA

A study evaluated the antibacterial activity of several oxazolidinone analogues, including this compound. The results indicated that certain analogues exhibited potent activity against MRSA strains with MIC values as low as 6.6 μg/mL. This suggests that these compounds could be potential alternatives for treating infections caused by antibiotic-resistant bacteria .

Table: Comparative Antimicrobial Activity

Compound NameMIC (μg/mL)Target Bacteria
This compound< 2MRSA
Linezolid< 2MRSA
Benzoxazinyl-oxazolidinone< 0.5Various Gram-positive
New oxazolidinone analogue (7a)6.6MRSA

Toxicity and Safety Profile

In addition to its antimicrobial efficacy, the safety profile of this compound has been assessed through toxicity tests. The lethal concentration (LC50) values obtained suggest a relatively low toxicity level compared to other compounds in its class . This characteristic is crucial for its potential therapeutic applications.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(2,4,6-trimethylphenyl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C12H15NO2/c1-7-4-8(2)11(9(3)5-7)10-6-15-12(14)13-10/h4-5,10H,6H2,1-3H3,(H,13,14)

InChI Key

LVXSGRRSWHKWMH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2COC(=O)N2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.